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Introduction

Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-((4-
methylphenyl)amino)piperidine-1-carboxylate, is a key chemical intermediate primarily utilized
in the synthesis of potent synthetic opioids, most notably derivatives of fentanyl.[1][2][3] The 4-
anilinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous centrally acting analgesics that modulate the p-opioid receptor.[4][5] The presence of
the para-methyl group on the aniline ring can influence the pharmacological profile of the final
compound, potentially affecting its potency and receptor binding affinity.[4]

This document provides detailed application notes, experimental protocols, and relevant data
for the use of para-methyl 4-anilino-1-boc-piperidine in the synthesis of its derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for para-methyl 4-anilino-1-
boc-piperidine is presented in the table below. This information is crucial for reaction planning,

characterization, and quality control.
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Property Value Reference(s)
tert-butyl 4-((4-

IUPAC Name methylphenyl)amino)piperidine  [2]
-1-carboxylate
p-methyl 4-Anilino-1-Boc-

Synonyms piperidine, 4-(p-tolylamino)-1- [2]
Boc-piperidine

CAS Number 501673-99-0 [2]

Molecular Formula C17H26N202 [2]

Molecular Weight 290.4 g/mol [2]

Appearance Solid [2]

Purity >98% [2]

. DMF: 10 mg/mL, DMSO: 1

Solubility [2]
mg/mL, Ethanol: 2 mg/mL

Amax 247 nm [2]
CC1=CC=C(NC2CCN(c(oCc(C

SMILES [2]
)(C)C)=0)CC2)C=C1
InChl=1S/C17H26N202/c1-
13-5-7-14(8-6-13)18-15-9-11-

InChl 19(12-10-15)16(20)21- [2]

17(2,3)4/h5-8,15,18H,9-
12H2,1-4H3

Application in the Synthesis of p-Methylfentanyl

The primary application of para-methyl 4-anilino-1-boc-piperidine is as a precursor in the
multi-step synthesis of p-methylfentanyl, a potent fentanyl analog. The synthetic route involves
a three-step process: Boc deprotection, N-acylation, and N-alkylation.
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Synthesis of p-Methylfentanyl
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Caption: Synthetic workflow for p-methylfentanyl.

Experimental Protocols
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The following are generalized protocols for the key synthetic transformations involved in the
conversion of para-methyl 4-anilino-1-boc-piperidine to p-methylfentanyl. These protocols
are based on established methods for similar 4-anilinopiperidine derivatives and may require
optimization for this specific substrate.

Protocol 1: Boc Deprotection of para-methyl 4-anilino-1-
boc-piperidine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under
acidic conditions to yield the secondary amine, 4-(p-tolylamino)piperidine.[6]

Materials:

» para-methyl 4-anilino-1-boc-piperidine
 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated aqueous NaCl solution)
¢ Anhydrous sodium sulfate (Naz2S0a)

e Round-bottom flask

e Magnetic stirrer

e Separatory funnel

» Rotary evaporator

Procedure:

o Dissolve para-methyl 4-anilino-1-boc-piperidine (1.0 eq) in dichloromethane (DCM) in a
round-bottom flask.
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e Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution at 0 °C.
 Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
IS consumed.

o Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

o Dissolve the residue in DCM and wash with saturated aqueous NaHCOs solution to
neutralize any remaining acid.

o Separate the organic layer, wash with brine, and dry over anhydrous NazSOa.

« Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-(p-
tolylamino)piperidine. The product can be used in the next step without further purification.

Protocol 2: N-Acylation of 4-(p-tolylamino)piperidine

This protocol details the acylation of the secondary amine with propionyl chloride to form N-(p-
tolyl)-N-(piperidin-4-yl)propanamide.

Materials:

4-(p-tolylamino)piperidine (from Protocol 1)

e Propionyl chloride

o Triethylamine (NEts) or Diisopropylethylamine (DIPEA)

e Anhydrous Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

o Brine (saturated aqueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

e Round-bottom flask
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Magnetic stirrer

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 4-(p-tolylamino)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in
a round-bottom flask.

Cool the mixture to O °C in an ice bath.

Add propionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction by adding water.

Separate the organic layer and wash sequentially with saturated aqueous NaHCOs solution
and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure to yield the crude N-(p-tolyl)-N-(piperidin-4-yl)propanamide. The product can be
purified by column chromatography if necessary.

Protocol 3: N-Alkylation of N-(p-tolyl)-N-(piperidin-4-
yl)propanamide

This protocol describes the final step in the synthesis of p-methylfentanyl, the N-alkylation of

the piperidine nitrogen with phenethyl bromide.[7]

Materials:
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e N-(p-tolyl)-N-(piperidin-4-yl)propanamide (from Protocol 2)

e Phenethyl bromide

o Potassium carbonate (K2COs) or Cesium carbonate (Cs2C0s)

e Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
» Round-bottom flask

e Magnetic stirrer

» Reflux condenser

» Rotary evaporator

Procedure:

e To a solution of N-(p-tolyl)-N-(piperidin-4-yl)propanamide (1.0 eq) in anhydrous acetonitrile,
add potassium carbonate (2.0 eq).

e Add phenethyl bromide (1.2 eq) to the suspension.

» Heat the reaction mixture to reflux and stir for 6-12 hours.

o Monitor the reaction progress by TLC.

o After completion, cool the reaction to room temperature and filter off the inorganic salts.
o Concentrate the filtrate under reduced pressure.

» Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel to yield p-methylfentanyl.
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Biological Activity and Signaling Pathway

Derivatives synthesized from para-methyl 4-anilino-1-boc-piperidine, such as p-
methylfentanyl, are potent agonists of the py-opioid receptor, a G-protein coupled receptor
(GPCR).[4] Activation of the p-opioid receptor initiates a signaling cascade that leads to
analgesia but can also be responsible for adverse effects like respiratory depression.
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Caption: p-Opioid receptor signaling pathway.
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Disclaimer

The information provided in this document is for research and development purposes only. The
synthesis of fentanyl and its analogs should only be conducted by qualified professionals in
appropriately equipped and licensed facilities, in strict compliance with all applicable laws and
regulations. These compounds are potent and potentially hazardous, and appropriate safety
precautions must be taken during their handling and synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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